molecular formula C24H17ClN2O2S B12465300 N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}naphthalene-1-carboxamide

N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}naphthalene-1-carboxamide

Cat. No.: B12465300
M. Wt: 432.9 g/mol
InChI Key: IRWIMMQLMAXGTO-UHFFFAOYSA-N
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Description

N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}naphthalene-1-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a naphthalene ring, a chlorophenoxy group, and a carbamothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}naphthalene-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with phenyl isocyanate to form 4-(4-chlorophenoxy)phenyl isocyanate. This intermediate is then reacted with naphthalene-1-carboxamide in the presence of a base to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}naphthalene-1-carboxamide is unique due to its specific combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

Molecular Formula

C24H17ClN2O2S

Molecular Weight

432.9 g/mol

IUPAC Name

N-[[4-(4-chlorophenoxy)phenyl]carbamothioyl]naphthalene-1-carboxamide

InChI

InChI=1S/C24H17ClN2O2S/c25-17-8-12-19(13-9-17)29-20-14-10-18(11-15-20)26-24(30)27-23(28)22-7-3-5-16-4-1-2-6-21(16)22/h1-15H,(H2,26,27,28,30)

InChI Key

IRWIMMQLMAXGTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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